N-(7-bromo-4-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7-bromo-4-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide is a heterocyclic compound that features a pyrido[3,2-d]pyrimidine core substituted with bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-bromo-4-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 7-bromo-4-chloropyrido[3,2-d]pyrimidine.
Acetylation: The pyrido[3,2-d]pyrimidine derivative is acetylated using acetic anhydride in the presence of a base such as pyridine.
Purification: The product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(7-bromo-4-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrido[3,2-d]pyrimidine derivatives .
Scientific Research Applications
N-(7-bromo-4-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing inhibitors of enzymes and receptors, potentially useful in treating diseases.
Biological Studies: The compound can be used to study cellular pathways and molecular interactions.
Material Science: It may be explored for its electronic properties in the development of new materials.
Mechanism of Action
The mechanism by which N-(7-bromo-4-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The exact pathways and interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-4-chloropyrido[3,2-d]pyrimidine: The parent compound without the acetamide group.
Pyrido[2,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Uniqueness
N-(7-bromo-4-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing new chemical entities with potential therapeutic applications .
Properties
Molecular Formula |
C9H6BrClN4O |
---|---|
Molecular Weight |
301.53 g/mol |
IUPAC Name |
N-(7-bromo-4-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide |
InChI |
InChI=1S/C9H6BrClN4O/c1-4(16)13-9-14-6-2-5(10)3-12-7(6)8(11)15-9/h2-3H,1H3,(H,13,14,15,16) |
InChI Key |
URUJNZWSDIBOIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC2=C(C(=N1)Cl)N=CC(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.